2,6-dimethyl-4-(6-morpholino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethyl-4-(6-morpholino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a useful research compound. Its molecular formula is C21H26N6O2 and its molecular weight is 394.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2,6-dimethyl-4-(6-morpholino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine represents a novel class of pyrazolo[3,4-d]pyrimidine derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, anticancer, and enzyme inhibitory properties based on recent research findings.
Chemical Structure
The chemical structure of the compound is characterized by a pyrazolo[3,4-d]pyrimidine core with two morpholine substituents and two methyl groups at the 2 and 6 positions. This unique structure is believed to contribute to its diverse biological activities.
Antiviral Activity
Recent studies have explored the antiviral properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown promising efficacy against various viruses:
- HSV-1 Inhibition : Certain derivatives demonstrated significant antiviral activity against herpes simplex virus type 1 (HSV-1), with reductions in viral plaque formation observed at low concentrations (IC50 values around 0.23–0.26 μM) .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro and in vivo studies:
- Cytotoxicity Against Tumor Cell Lines : The compound exhibited potent antiproliferative activity against several human cancer cell lines, with IC50 values ranging from 0.75 to 4.15 μM. Notably, it showed selective toxicity towards cancer cells without affecting normal cell proliferation .
- In Vivo Efficacy : In an orthotopic breast cancer mouse model, the compound significantly inhibited tumor growth while showing no systemic toxicity or adverse effects on the immune system .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes involved in disease processes:
- Phosphodiesterase Inhibition : Similar compounds have been reported to inhibit phosphodiesterase enzymes, which play critical roles in cellular signaling pathways . This inhibition may contribute to their therapeutic effects in various conditions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo[3,4-d]pyrimidine derivatives. Key observations include:
Substitution Position | Effect on Activity |
---|---|
2 and 6 | Increased cytotoxicity |
Morpholine moiety | Enhanced antiviral properties |
Methyl groups | Improved selectivity for cancer cells |
Case Study 1: Antiviral Efficacy
A study conducted by Dawood et al. highlighted that certain pyrazolo derivatives reduced HSV-1 plaque counts by up to 69% at optimal concentrations . This underscores the potential of structural modifications in enhancing antiviral efficacy.
Case Study 2: Anticancer Activity
In a comparative analysis of various pyrazolo derivatives, one compound with a similar structure was found to inhibit tumor growth significantly in vivo without affecting normal tissue . This suggests that targeted modifications can lead to compounds with favorable therapeutic profiles.
特性
IUPAC Name |
2,6-dimethyl-4-(6-morpholin-4-yl-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-15-13-26(14-16(2)29-15)19-18-12-22-27(17-6-4-3-5-7-17)20(18)24-21(23-19)25-8-10-28-11-9-25/h3-7,12,15-16H,8-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGPFRMVIFUMIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=NC3=C2C=NN3C4=CC=CC=C4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。